Significantly Enhanced Lipophilicity (LogP) Compared to Methyl and Unsubstituted Analogs
The tert-butyl substituent substantially increases the compound's lipophilicity, a critical determinant of membrane permeability and target engagement. The predicted ACD/LogP for the target compound is 1.20 . In contrast, the 5-methyl analog (CAS 161609-79-6) has a predicted LogP of -0.7 [1], while the unsubstituted 1,3,4-oxadiazole analog (CAS 1082413-19-1) has a computed XLogP3-AA of -0.1 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.20 |
| Comparator Or Baseline | 5-Methyl analog (CAS 161609-79-6): LogP = -0.7; Unsubstituted analog (CAS 1082413-19-1): XLogP3-AA = -0.1 |
| Quantified Difference | Target LogP is 1.90 units higher than methyl analog; 1.30 units higher than unsubstituted analog. |
| Conditions | Computed ACD/LogP and XLogP3-AA values from chemical databases. |
Why This Matters
Higher LogP indicates greater lipophilicity, which is often correlated with improved passive membrane permeability and increased binding to hydrophobic protein pockets, a key differentiator for lead optimization in medicinal chemistry.
- [1] Chem-space.com. (n.d.). 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 161609-79-6). LogP data. View Source
- [2] PubChem. (n.d.). 4-(1,3,4-Oxadiazol-2-yl)piperidine (CAS 1082413-19-1). Computed XLogP3-AA data. View Source
